Cyclopropane, 1-ethynyl-1-ethenyl-
Overview
Description
Cyclopropane, 1-ethynyl-1-ethenyl- is an organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is a derivative of cyclopropane, characterized by the presence of ethynyl and ethenyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-ethynyl-1-ethenyl- typically involves the cyclopropanation of alkenes or alkynes. One common method is the reaction of 1,3-dibromopropane with sodium or zinc, leading to the formation of cyclopropane . The ethynyl and ethenyl groups can be introduced through subsequent reactions involving acetylene derivatives and vinyl halides under specific conditions.
Industrial Production Methods
Industrial production of cyclopropane, 1-ethynyl-1-ethenyl- may involve large-scale cyclopropanation reactions using advanced catalytic systems. These methods often focus on optimizing yield and purity while minimizing by-products. The use of regio-, diastereo-, and enantio-selective catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-ethynyl-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ethynyl and ethenyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl and ethenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Cyclopropane, 1-ethynyl-1-ethenyl- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropane, 1-ethynyl-1-ethenyl- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of ethynyl and ethenyl groups. These structural features enable the compound to participate in diverse chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound, known for its strained ring structure and reactivity.
Cyclopropane, 1,1-dimethyl-: A derivative with two methyl groups attached to the cyclopropane ring.
Cyclopropane, 1-ethynyl-: A derivative with an ethynyl group attached to the cyclopropane ring.
Uniqueness
Cyclopropane, 1-ethynyl-1-ethenyl- is unique due to the presence of both ethynyl and ethenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
1-ethenyl-1-ethynylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-7(4-2)5-6-7/h1,4H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVGPCXTPUBRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147447 | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105961-74-8 | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105961748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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